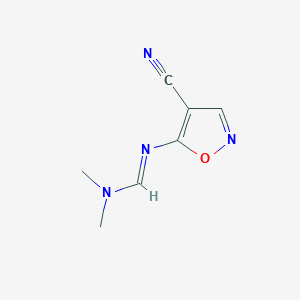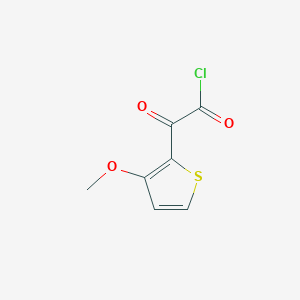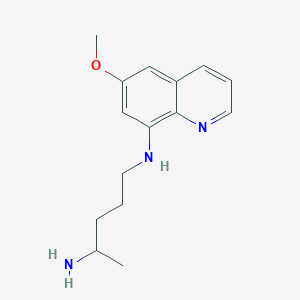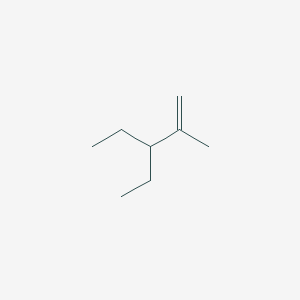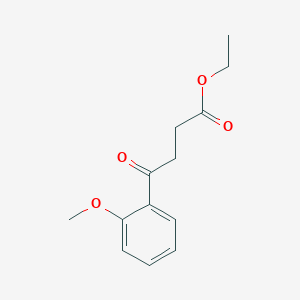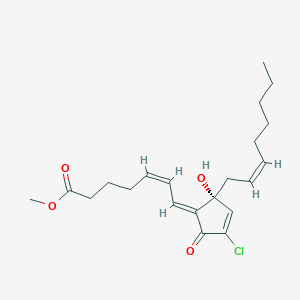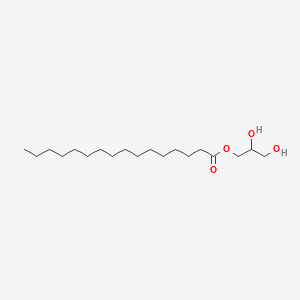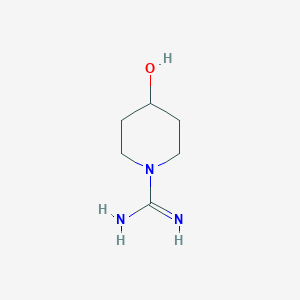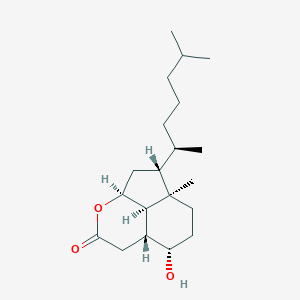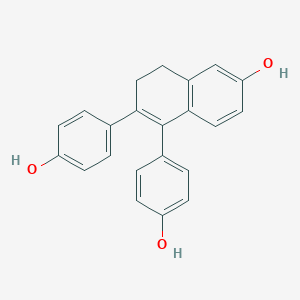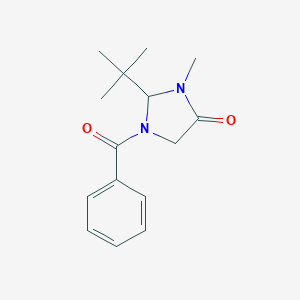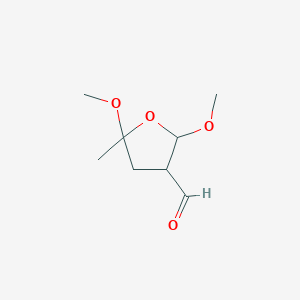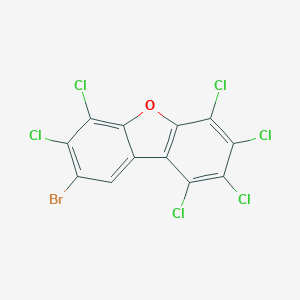
8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran (8-Br-HCDF) is a synthetic chemical that belongs to the group of polychlorinated dibenzofurans (PCDFs). It is a persistent organic pollutant (POP) that has been found in various environmental matrices, including soil, sediment, and water. Due to its toxic properties, 8-Br-HCDF has been the subject of scientific research to understand its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran is not fully understood. However, it is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cellular homeostasis. Binding of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran to AhR leads to the activation of downstream signaling pathways, which can result in the induction of oxidative stress, inflammation, and cell death.
Effets Biochimiques Et Physiologiques
Exposure to 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been associated with a range of biochemical and physiological effects. In animal studies, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been shown to induce liver damage, immune dysfunction, and developmental toxicity. It has also been found to alter the expression of genes involved in xenobiotic metabolism, oxidative stress, and inflammation. In vitro studies have shown that 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran can induce apoptosis and cell cycle arrest in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
As a reference compound, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has several advantages for toxicological studies. It is a well-characterized compound with a known mechanism of action, which allows for the comparison of toxicological data across different studies. It is also relatively stable and can be easily synthesized in the laboratory. However, the high toxicity of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran limits its use in certain experiments, particularly those involving live animals.
Orientations Futures
There are several future directions for research on 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran. One area of interest is the development of alternative methods for the synthesis of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran that are more efficient and environmentally friendly. Another area of research is the identification of biomarkers that can be used to assess the exposure and toxicity of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran in humans and wildlife. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran and its potential role in the development of diseases such as cancer.
Méthodes De Synthèse
The synthesis of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran involves the bromination of 1,2,3,4,6,7-hexachlorodibenzofuran (HCDF) using bromine and a suitable solvent. The reaction is usually carried out under reflux conditions, and the yield of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran is dependent on the reaction time and temperature. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Due to its high toxicity, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been used as a reference compound in toxicological studies to assess the toxicity of other PCDFs. It has also been used as a standard in the analysis of PCDFs in environmental samples. The use of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran as a reference compound has facilitated the comparison of toxicological data across different studies, and has contributed to the development of regulatory guidelines for PCDFs.
Propriétés
Numéro CAS |
107207-47-6 |
|---|---|
Nom du produit |
8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran |
Formule moléculaire |
C12HBrCl6O |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
8-bromo-1,2,3,4,6,7-hexachlorodibenzofuran |
InChI |
InChI=1S/C12HBrCl6O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H |
Clé InChI |
VVHYMQIFILXZJE-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Cl)Cl |
SMILES canonique |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Cl)Cl |
Synonymes |
MONOBROMO-HEXACHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



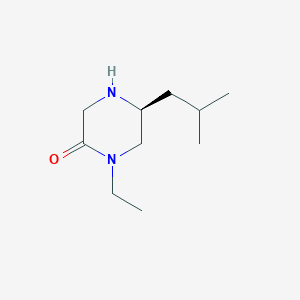
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
